

Synthesis pathway for Ethylvanillin-d5

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Compound of Interest		
Compound Name:	Ethylvanillin-d5	
Cat. No.:	B12391681	Get Quote

Synthesis Pathway Overview

The most direct and efficient pathway for the synthesis of **Ethylvanillin-d5** involves a three-step process starting from catechol. The deuterium atoms are introduced via the ethyl group in the second step using a deuterated starting material, 2-Ethoxyphenol-d5 (guaethol-d5).

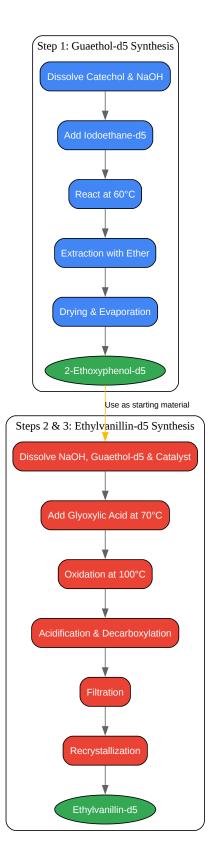
The overall synthesis can be summarized as follows:

- Ethylation of Catechol to Guaethol-d5: Catechol is ethylated using a deuterated ethylating agent to produce 2-Ethoxyphenol-d5.
- Condensation with Glyoxylic Acid: The resulting guaethol-d5 is condensed with glyoxylic acid to form 3-(ethoxy-d5)-4-hydroxymandelic acid.
- Oxidation and Decarboxylation: The mandelic acid derivative is then oxidized and subsequently decarboxylated to yield the final product, Ethylvanillin-d5.

A schematic of this synthesis pathway is presented below.









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